Significantly Lower Risk of Ankle Edema Compared to Amlodipine: A Meta-Analysis of Head-to-Head Trials
Manidipine demonstrates a significantly lower risk of adverse events, particularly ankle edema, compared to amlodipine. A meta-analysis of four head-to-head randomized controlled trials (RCTs) involving 838 patients treated for a minimum of 12 months showed that manidipine 20 mg and amlodipine 10 mg had statistically equivalent antihypertensive efficacy (effect size for DBP = -0.08, p = 0.22; SBP = -0.01, p = 0.83) [1]. However, the global safety profile favored manidipine, with a relative risk (RR) for any adverse event of 0.69 (95% CI 0.56–0.85) [1]. Specifically, the RR for ankle edema was 0.35 (95% CI 0.22–0.54) [1].
| Evidence Dimension | Incidence of ankle edema (adverse event) |
|---|---|
| Target Compound Data | Manidipine 20 mg once daily |
| Comparator Or Baseline | Amlodipine 10 mg once daily |
| Quantified Difference | Relative Risk (RR) = 0.35 (95% CI 0.22–0.54), indicating a 65% reduction in risk of ankle edema with manidipine |
| Conditions | Meta-analysis of four head-to-head RCTs (N=838), minimum 12-month duration, in patients with mild-to-moderate hypertension |
Why This Matters
Ankle edema is a common and often dose-limiting adverse effect of dihydropyridine CCBs; manidipine's significantly lower incidence directly improves patient adherence and quality of life, making it a preferred option in clinical and research settings where tolerability is paramount.
- [1] Richy FF, Laurent S. Efficacy and safety profiles of manidipine compared with amlodipine: a meta-analysis of head-to-head trials. Blood Press. 2011 Feb;20(1):54-9. View Source
